
4-(Chloromethoxy)-3,5-dimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethoxy)-3,5-dimethylbenzonitrile is an organic compound with a molecular formula of C10H10ClNO. This compound is characterized by the presence of a chloromethoxy group attached to a benzene ring, which also bears two methyl groups and a nitrile group. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-3,5-dimethylbenzonitrile typically involves the chloromethylation of 3,5-dimethylbenzonitrile. One common method includes the reaction of 3,5-dimethylbenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in an inert solvent like dichloromethane at room temperature for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
4-(Chloromethoxy)-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts like sodium ethoxide.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
科学的研究の応用
4-(Chloromethoxy)-3,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Chloromethoxy)-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The nitrile group can also participate in reactions that influence the compound’s overall reactivity and interactions.
類似化合物との比較
4-(Chloromethoxy)-3,5-dimethylbenzonitrile can be compared with other similar compounds, such as:
4-(Methoxymethoxy)-3,5-dimethylbenzonitrile: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
4-(Chloromethoxy)-3,5-dimethylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(Chloromethoxy)-3,5-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
特性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
4-(chloromethoxy)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C10H10ClNO/c1-7-3-9(5-12)4-8(2)10(7)13-6-11/h3-4H,6H2,1-2H3 |
InChIキー |
UXUPBKVUJPFYHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCCl)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


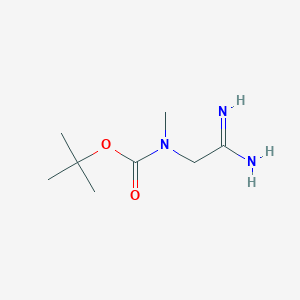



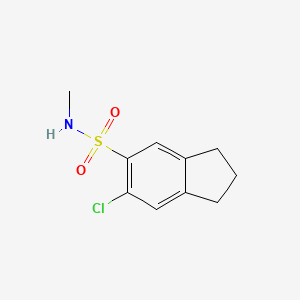
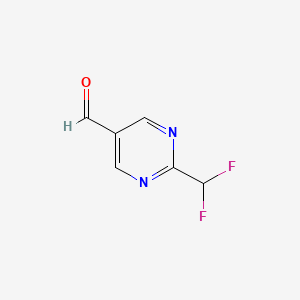
![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)

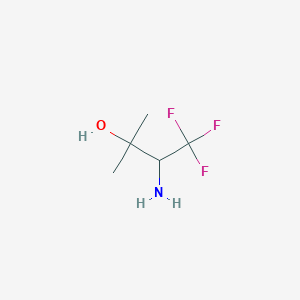
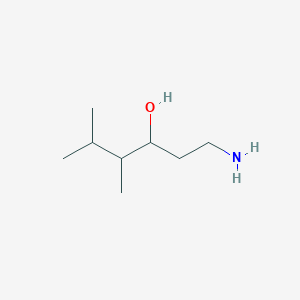
![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)
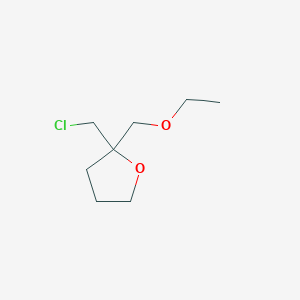
![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
